6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione
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Overview
Description
6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[310]hexane-3,3-dione is a unique bicyclic compound featuring a sulfur atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This method often employs oxidative cyclopropanation with aryl methyl ketones in the presence of a copper catalyst . Another approach involves the use of sulfur ylides and diazo compounds for cyclopropanation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfur atom within the structure plays a key role in these interactions, often participating in redox reactions and forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Similar bicyclic structure but with a nitrogen atom instead of sulfur.
6,6-Dimethyl-1,1,5,5-tetraaza-6,6-bi(bicyclo[3.1.0]hexane): Contains multiple nitrogen atoms and is used in different applications.
Uniqueness
6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione is unique due to the presence of a sulfur atom, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
63755-54-4 |
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Molecular Formula |
C7H11ClO2S |
Molecular Weight |
194.68 g/mol |
IUPAC Name |
6-chloro-1,5-dimethyl-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide |
InChI |
InChI=1S/C7H11ClO2S/c1-6-3-11(9,10)4-7(6,2)5(6)8/h5H,3-4H2,1-2H3 |
InChI Key |
JARPUFKEDYHLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CS(=O)(=O)CC1(C2Cl)C |
Origin of Product |
United States |
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